Cas no 130369-36-7 (benzyl N-(3-oxocyclobutyl)carbamate)

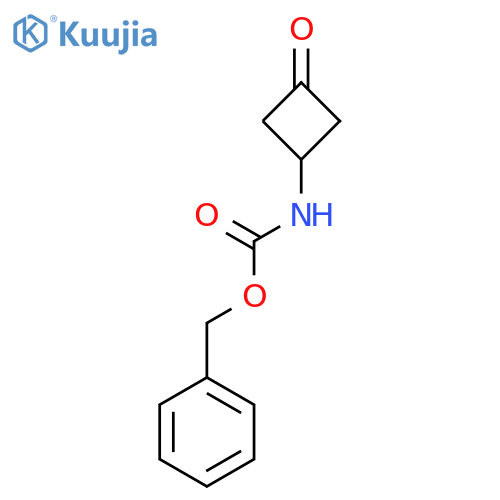

130369-36-7 structure

商品名:benzyl N-(3-oxocyclobutyl)carbamate

CAS番号:130369-36-7

MF:C12H13NO3

メガワット:219.236523389816

MDL:MFCD13152267

CID:838874

PubChem ID:19794323

benzyl N-(3-oxocyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Benzyl 3-oxocyclobutylcarbamate

- Benzyl (3-oxocyclobutyl)carbamate

- N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone

- benzyl N-(3-oxocyclobutyl)carbamate

- (3-Oxocyclobutyl)carbamic acid phenylmethyl ester

- (3-Oxo-cyclobutyl)-carbamic acid benzyl ester

- Carbamic acid, N-(3-oxocyclobutyl)-, phenylmethyl ester

- AC-25278

- AKOS015855269

- 3-Z-Amino-cyclobutanone

- PB18034

- SCHEMBL359650

- Benzyl(3-oxocyclobutyl)carbamate

- CS-0018923

- GS-4250

- FT-0733752

- DTXSID50599999

- 130369-36-7

- 3-(Cbz-amino)cyclobutanone

- EN300-177750

- SY067322

- A888760

- AM20020385

- MFCD13152267

- J-519793

- PSAMWNBBHLUISE-UHFFFAOYSA-N

- DB-012833

-

- MDL: MFCD13152267

- インチ: 1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

- InChIKey: PSAMWNBBHLUISE-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C1)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 219.09000

- どういたいしつりょう: 219.09

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.22

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.563

- PSA: 55.40000

- LogP: 2.03520

- じょうきあつ: No data available

benzyl N-(3-oxocyclobutyl)carbamate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

benzyl N-(3-oxocyclobutyl)carbamate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

benzyl N-(3-oxocyclobutyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM202565-500g |

Benzyl 3-oxocyclobutylcarbamate |

130369-36-7 | 95%+ | 500g |

$3267 | 2022-06-13 | |

| TRC | B315753-1000mg |

Benzyl 3-Oxocyclobutylcarbamate |

130369-36-7 | 1g |

$ 87.00 | 2023-04-18 | ||

| Enamine | EN300-177750-5.0g |

benzyl N-(3-oxocyclobutyl)carbamate |

130369-36-7 | 5g |

$3231.0 | 2023-05-25 | ||

| TRC | B315753-5g |

Benzyl 3-Oxocyclobutylcarbamate |

130369-36-7 | 5g |

$ 185.00 | 2022-06-07 | ||

| Apollo Scientific | OR52418-1g |

3-Aminocyclobutanone, N-CBZ protected |

130369-36-7 | 97+% | 1g |

£20.00 | 2025-02-20 | |

| Apollo Scientific | OR52418-10g |

3-Aminocyclobutanone, N-CBZ protected |

130369-36-7 | 97% | 10g |

£236.00 | 2023-09-02 | |

| TRC | B315753-250mg |

Benzyl 3-Oxocyclobutylcarbamate |

130369-36-7 | 250mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B315753-1g |

Benzyl 3-Oxocyclobutylcarbamate |

130369-36-7 | 1g |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D494694-25G |

benzyl N-(3-oxocyclobutyl)carbamate |

130369-36-7 | 97% | 25g |

$245 | 2024-05-23 | |

| Enamine | EN300-177750-0.5g |

benzyl N-(3-oxocyclobutyl)carbamate |

130369-36-7 | 0.5g |

$95.0 | 2023-09-20 |

benzyl N-(3-oxocyclobutyl)carbamate 関連文献

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

130369-36-7 (benzyl N-(3-oxocyclobutyl)carbamate) 関連製品

- 320590-29-2(Benzyl (3-oxocyclohexyl)carbamate)

- 16801-63-1(benzyl N-(4-oxocyclohexyl)carbamate)

- 635311-42-1(benzyl N-(3-oxocyclopentyl)carbamate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130369-36-7)benzyl N-(3-oxocyclobutyl)carbamate

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):213.0/296.0/894.0